molecular formula C22H17F3N6O4 B2622677 N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 922116-53-8

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2622677
CAS No.: 922116-53-8
M. Wt: 486.411
InChI Key: OAUBKQDLAQMFMO-UHFFFAOYSA-N
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Description

N-(2-(5-(4-Nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a pyrazolo-pyrimidine derivative characterized by a 4-nitrobenzyl substituent at the 5-position of the pyrimidine ring and a 3-(trifluoromethyl)benzamide group linked via an ethyl chain. This compound’s structural framework is analogous to kinase inhibitors and antimicrobial agents, where the pyrazolo[3,4-d]pyrimidine core is a common pharmacophore for targeting ATP-binding sites .

Properties

IUPAC Name

N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N6O4/c23-22(24,25)16-3-1-2-15(10-16)20(32)26-8-9-30-19-18(11-28-30)21(33)29(13-27-19)12-14-4-6-17(7-5-14)31(34)35/h1-7,10-11,13H,8-9,12H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUBKQDLAQMFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and various functional groups, positions it as a candidate for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H17F3N6O4C_{22}H_{17}F_{3}N_{6}O_{4}, with a molecular weight of approximately 486.411 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity. The compound's structure can be represented as follows:

InChI Key OAUBKQDLAQMFMO UHFFFAOYSA N\text{InChI Key OAUBKQDLAQMFMO UHFFFAOYSA N}

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Anticancer Activity : Similar compounds have demonstrated significant anticancer properties against various human cell lines.
  • Cytotoxic Effects : Variations in substituents on the pyrazolo[3,4-d]pyrimidine core suggest potential cytotoxic effects.
  • Antiviral Properties : Certain derivatives have shown effectiveness against viral infections, such as influenza.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study focusing on the anticancer effects of related compounds revealed that those containing the pyrazolo[3,4-d]pyrimidine structure exhibited potent inhibition against cancer cell proliferation. For instance, a derivative with similar structural features was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth.
  • Mechanism of Action :
    • Interaction studies suggest that the mechanism of action may involve the inhibition of specific kinases involved in cancer cell signaling pathways. This was demonstrated in vitro where the compound effectively reduced phosphorylation levels in treated cells.
  • Comparative Analysis :
    • A comparative analysis of structurally similar compounds highlighted the unique aspects of this compound. The following table summarizes some related compounds and their biological activities:
Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamideSimilar pyrazolo[3,4-d]pyrimidine coreAnticancer activity against human cell lines
N-(2-(5-(phenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chlorobenzamideVariation in substituentsPotential cytotoxic effects
5-Amino-N-(2-(5-benzyl)-pyrazolo[3,4-d]pyrimidin-1-yl)acetamideAmino group instead of nitroAntiviral properties against influenza

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Halogen Substitutents : The 3-(trifluoromethyl)benzamide group offers greater steric bulk and lipophilicity than the 4-fluoro or 4-bromo substituents in analogues, which could influence membrane permeability .

Core Modifications : Unlike the chromen-4-one fusion in , the target compound retains a simpler pyrimidine ring, possibly favoring synthetic accessibility but reducing planar aromatic stacking interactions.

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